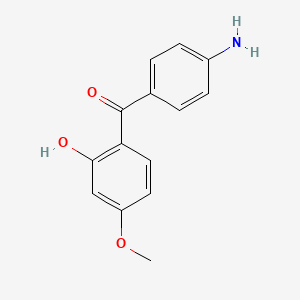
(4-Aminophenyl)(2-hydroxy-4-methoxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Aminophenyl)(2-hydroxy-4-methoxyphenyl)methanone is an organic compound with the molecular formula C14H13NO3 This compound is characterized by the presence of an aminophenyl group and a hydroxy-methoxyphenyl group attached to a central methanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminophenyl)(2-hydroxy-4-methoxyphenyl)methanone typically involves the benzoylation of substituted phenols under low temperature conditions. The reaction is catalyzed by anhydrous aluminum chloride, which facilitates the formation of hydroxy benzophenones . Another method involves the reduction of Schiff bases using sodium borohydride, which is a selective reducing agent that does not affect reducible substituents such as nitro and chloride groups .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This would include maintaining low temperatures and using efficient catalysts to ensure high yields and purity of the final product.
化学反应分析
Types of Reactions
(4-Aminophenyl)(2-hydroxy-4-methoxyphenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted aromatic compounds.
科学研究应用
(4-Aminophenyl)(2-hydroxy-4-methoxyphenyl)methanone has several scientific research applications:
Medicine: It is investigated for its potential antimicrobial and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (4-Aminophenyl)(2-hydroxy-4-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . In anticancer research, it may interfere with cellular signaling pathways that regulate cell growth and proliferation.
相似化合物的比较
Similar Compounds
(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone oxime: This compound has similar structural features but includes an oxime group.
(4-Aminophenyl)(2,4-dimethoxyphenyl)methanone oxime: Another related compound with additional methoxy groups.
Bis(2-hydroxy-4-methoxyphenyl)methanone: This compound has two hydroxy-methoxyphenyl groups attached to the methanone moiety.
Uniqueness
(4-Aminophenyl)(2-hydroxy-4-methoxyphenyl)methanone is unique due to the presence of both an aminophenyl and a hydroxy-methoxyphenyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
属性
CAS 编号 |
6994-37-2 |
|---|---|
分子式 |
C14H13NO3 |
分子量 |
243.26 g/mol |
IUPAC 名称 |
(4-aminophenyl)-(2-hydroxy-4-methoxyphenyl)methanone |
InChI |
InChI=1S/C14H13NO3/c1-18-11-6-7-12(13(16)8-11)14(17)9-2-4-10(15)5-3-9/h2-8,16H,15H2,1H3 |
InChI 键 |
GPMFXUOMLXKTKF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Carboxymethyl-[2-[carboxymethyl(hydroxy)amino]ethyl]amino]acetic acid](/img/structure/B14730904.png)

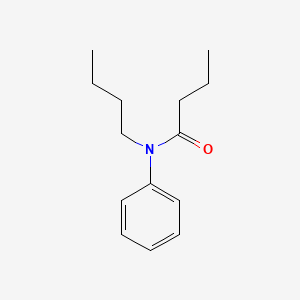

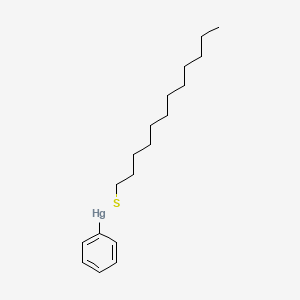
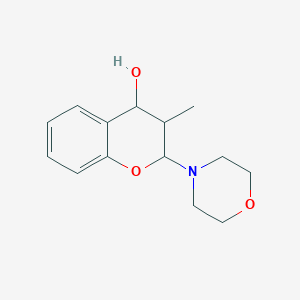
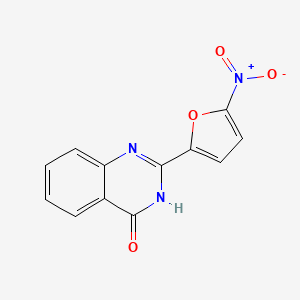
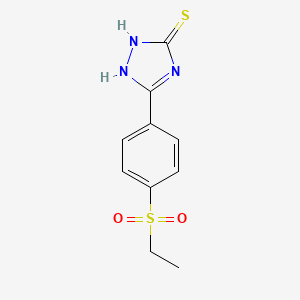
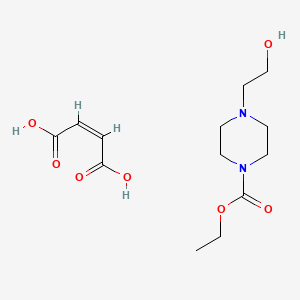
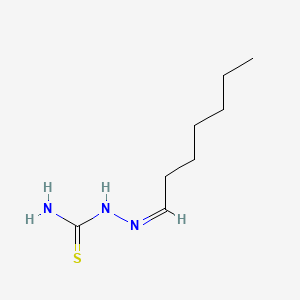
![2-Azabicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14730968.png)
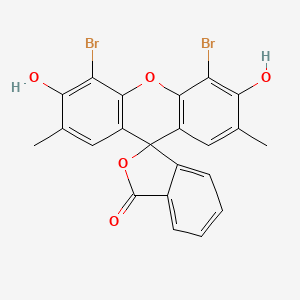
![Pentyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B14730989.png)

